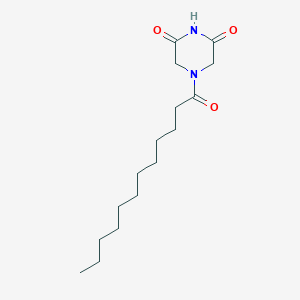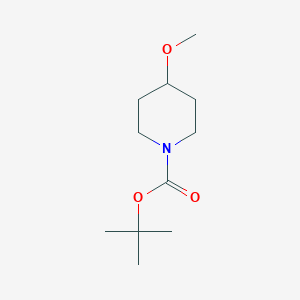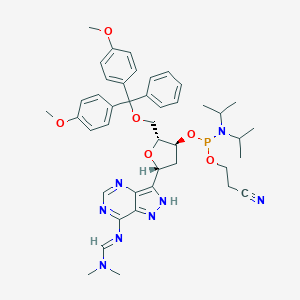![molecular formula C12H16N2 B071080 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline CAS No. 182208-61-3](/img/structure/B71080.png)
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Übersicht
Beschreibung
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline is a chemical compound with the molecular formula C12H16N2. It has a molecular weight of 188.27 g/mol . The IUPAC name for this compound is 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline .
Synthesis Analysis
The synthesis of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline has been reported in the literature. A constrained aryl piperazine, 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline, was synthesized using an intramolecular aromatic substitution as the key step. The reaction of a silyl enol ether and nitrone 1 afforded isoxazolidines which were converted into constrained aryl piperazine 5 .Molecular Structure Analysis
The molecular structure of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline can be represented by the canonical SMILES string: C1CC2=CC=CC=C2N3C1CNCC3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline include a molecular weight of 188.27 g/mol, an XLogP3-AA value of 1.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, a rotatable bond count of 0, an exact mass of 188.131348519 g/mol, a monoisotopic mass of 188.131348519 g/mol, a topological polar surface area of 15.3 Ų, a heavy atom count of 14, a formal charge of 0, and a complexity of 205 .Wissenschaftliche Forschungsanwendungen
Hypotensive Agents : This compound is reported to show hypotensive and adrenergic-receptor blocking activity, particularly marked in certain derivatives, indicating its potential as a class of hypotensive agents (Rao et al., 1970).
5-HT2C Agonist Activity : Another study demonstrated the ability of derivatives of this compound to exhibit 5-HT2C agonist binding and functional activity, with specific compounds showing potential in reducing food intake in animal models (Welmaker et al., 2000).
Enantiomerically Pure Synthesis : A novel synthesis approach was developed for enantiomerically pure derivatives of this compound, indicating its utility in creating stereochemically complex molecules (Samanta & Panda, 2010).
Low MW Tricyclic Organic Scaffolds : There are studies focusing on enantioselective approaches to synthesize this compound, which is a low molecular weight tricyclic organic scaffold with a high degree of molecular complexity. These compounds are valuable for identifying ligands targeting GPCRs in the CNS (Schrader et al., 2016).
Microwave-assisted Synthesis : The compound's derivatives have been synthesized using a microwave-assisted method, facilitating the construction of diverse compound libraries for medicinal chemistry (Zhang et al., 2015).
Dye-Sensitized Solar Cells : In the field of renewable energy, derivatives of this compound have been used as π-linkers in dyes for dye-sensitized solar cells, showing a broad and intense spectral absorption range (Zhang et al., 2014).
Neuroleptic Activity : Some derivatives have been evaluated for their tranquilizing activity in various laboratory animals, suggesting a profile of activity similar to neuroleptics on the central nervous system (Singh et al., 1978).
Eigenschaften
IUPAC Name |
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-12-10(3-1)5-6-11-9-13-7-8-14(11)12/h1-4,11,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIINPDGHUONJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N3C1CNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline | |
CAS RN |
21535-56-8 | |
| Record name | 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)



![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)



![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)
![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)

